6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride
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Overview
Description
“6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride” is a chemical compound with the molecular formula C6H9ClN4O2 . It has an average mass of 204.614 Da and a monoisotopic mass of 204.041397 Da . It is a powder form substance .
Synthesis Analysis
The synthesis of similar compounds involves various synthetic routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N4O2.ClH/c11-5-6(12)10-2-1-7-3-4(10)8-9-5;/h3,7-8H,1-2H2,(H,9,11);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Triazines and tetrazines, which are similar to the compound , undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical and Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 204.62 .Scientific Research Applications
Chemical Synthesis and Transformations
The compound 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione; hydrochloride plays a pivotal role in the synthesis of complex molecular structures. For instance, Ortín et al. (2010) explored its utility in the synthesis of tetramic acids with a benzo[f]indolizine skeleton, showcasing its versatility in diastereoselective transannular rearrangements (Ortín et al., 2010). Similarly, the compound's derivatives have been investigated for their antibacterial and antifungal activities, as demonstrated by Hassan (2013), who synthesized new pyrazoline and pyrazole derivatives to study their microbial inhibition capabilities (Hassan, 2013).
Biological Applications
In the realm of biology, the compound has been integrated into studies aiming at understanding protein-protein interactions. Kim et al. (2015) designed and synthesized tetra-substituted hexahydro-4H-pyrazino[2,1-c][1,2,4]triazine-4,7(6H)-diones as β-turn mimetics to stabilize the interaction between LRS and RagD, illuminating its potential in modulating cellular processes (Kim et al., 2015).
Photosynthetic Research
The derivative compounds of 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione; hydrochloride have been evaluated as inhibitors of photosynthetic electron transport. Vicentini et al. (2004) synthesized pyrazole derivatives and assessed their efficacy in inhibiting photosynthetic electron transport, providing insights into their herbicidal activity (Vicentini et al., 2004).
Material Science
Additionally, the compound finds applications in material science, where its derivatives contribute to the development of new molecular solids through strong hydrogen bonds and intermolecular interactions. Wang et al. (2014) demonstrated the formation of novel crystals with N-containing heterocycles, highlighting the structural diversity achievable with the compound (Wang et al., 2014).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential applications, given the wide range of biological activities associated with similar compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.ClH/c11-5-6(12)10-2-1-7-3-4(10)8-9-5;/h7H,1-3H2,(H,9,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRGOKVLWKNVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC(=O)C2=O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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